molecular formula C14H18ClNO3S B2607805 2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE CAS No. 1448036-49-4

2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE

Cat. No.: B2607805
CAS No.: 1448036-49-4
M. Wt: 315.81
InChI Key: SHORVTFVHJYPQY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(3-Methoxythiolan-3-yl)methyl]acetamide is a synthetic acetamide derivative designed for research applications in medicinal chemistry. This compound features a chlorophenoxy moiety linked to a complex thiolane-containing acetamide group, a structural motif prevalent in the development of pharmacologically active molecules. The integration of the 4-chlorophenoxy group is a significant feature in various bioactive compounds, with published research indicating that similar structural frameworks exhibit inhibitory effects on biological processes such as osteoclastogenesis, which is relevant for osteoporosis research . Furthermore, the acetamide functional group is a common pharmacophore found in ligands that demonstrate high affinity for specific receptors, such as sigma receptors, suggesting potential for CNS-related research applications . The unique 3-methoxythiolan-3-yl methyl group introduces stereochemical and steric properties that may influence the molecule's binding affinity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or lead structure in the synthesis and optimization of new therapeutic agents, particularly in areas involving bone resorption disorders, inflammatory pathways, and neurological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(3-methoxythiolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-18-14(6-7-20-10-14)9-16-13(17)8-19-12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHORVTFVHJYPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE typically involves a multi-step process. The initial step often includes the preparation of the chlorophenoxy intermediate, which is then reacted with a methoxythiolan derivative under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, bases, and solvents such as dichloromethane or ethanol. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Use Reference
This compound C₁₅H₁₇ClNO₃S 4-Chlorophenoxy, 3-methoxythiolan-3-ylmethyl ATF4 inhibition (anticancer)
Alachlor C₁₄H₂₀ClNO₂ 2,6-Diethylphenyl, methoxymethyl Herbicide (pre-emergent weed control)
Dimethenamid C₁₂H₁₈ClNO₂S 2,4-Dimethyl-3-thienyl, 2-methoxy-1-methylethyl Herbicide (corn and soybean crops)
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide C₁₆H₁₃ClF₃NO₂ 4-Chloro-2-methylphenoxy, 3-trifluoromethylphenyl Herbicide/Plant growth regulator
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C₂₈H₂₀ClN₃OS 4-Chlorophenyl, distyrylpyridinylthio Antimicrobial (synthetic intermediate)
2-Chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide C₂₀H₂₀ClN₂O₂ Indolyl, 4-methoxyphenylethyl Neuropharmacological research (serotonin modulation)

Key Insights from Structural Comparisons

This may enhance binding to eukaryotic targets like ATF4 compared to herbicide-focused analogs . Chlorophenoxy vs. Chlorophenyl: The 4-chlorophenoxy group in the target compound differs from the 4-chlorophenyl group in ’s analog. The ether linkage (phenoxy) may improve metabolic stability compared to direct phenyl attachments .

Activity Correlations :

  • Herbicidal vs. Pharmacological : Compounds like alachlor and dimethenamid prioritize lipophilicity for plant membrane penetration, whereas the target compound’s thiolan and methoxy groups suggest optimized pharmacokinetics for mammalian systems .
  • Heterocyclic Influence : The thienyl group in dimethenamid and the pyridinylthio group in ’s compound highlight the role of sulfur-containing heterocycles in agrochemical activity, whereas the thiolan in the target compound may confer specificity for human protein targets .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step functionalization of the thiolan ring, contrasting with simpler alkylation routes used for alachlor .

Biological Activity

2-(4-Chlorophenoxy)-N-[(3-methoxythiolan-3-yl)methyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C13H15ClN2O2S
  • Molecular Weight : 300.79 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the reaction of chlorophenol derivatives with acetamide and thiolane components. The detailed synthetic pathway is crucial for understanding the compound's structure and reactivity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on chlorophenyl derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Anti-inflammatory Properties

The compound's anti-inflammatory potential can be assessed through its ability to inhibit albumin denaturation, a common method for evaluating anti-inflammatory agents. In comparative studies, it has been shown that compounds with similar structures can significantly reduce the percentage of albumin denaturation.

Table 2: Inhibition of Albumin Denaturation

CompoundIC50 (µM)
Ibuprofen368.66
This compoundTBD

Case Studies

  • Study on Structural Analogues : A study published in MDPI highlighted the synthesis and biological evaluation of various chlorophenyl derivatives, which showed promising results in inhibiting inflammatory responses in vitro (source not specified). The findings suggest that structural modifications can enhance biological activity.
  • Pharmacological Evaluation : Another investigation focused on the pharmacological profiles of similar compounds, demonstrating significant activity against inflammatory markers in animal models. The research indicated that the presence of the chlorophenoxy group is critical for activity.

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